1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine

Medicinal chemistry Drug-likeness Conformational flexibility

1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1040631-43-3, synonym 4-Phenyl-2-(piperazin-1-ylmethyl)thiazole, MDL MFCD11007747) is a heterocyclic building block comprising a piperazine ring connected via a methylene (-CH₂-) spacer to the 2-position of a 4-phenyl-1,3-thiazole core. Its molecular formula is C₁₄H₁₇N₃S, with a molecular weight of 259.37 g/mol.

Molecular Formula C14H17N3S
Molecular Weight 259.37 g/mol
CAS No. 1040631-43-3
Cat. No. B1419360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine
CAS1040631-43-3
Molecular FormulaC14H17N3S
Molecular Weight259.37 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3S/c1-2-4-12(5-3-1)13-11-18-14(16-13)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2
InChIKeyJHWGCAPAMGVUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1040631-43-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1040631-43-3, synonym 4-Phenyl-2-(piperazin-1-ylmethyl)thiazole, MDL MFCD11007747) is a heterocyclic building block comprising a piperazine ring connected via a methylene (-CH₂-) spacer to the 2-position of a 4-phenyl-1,3-thiazole core . Its molecular formula is C₁₄H₁₇N₃S, with a molecular weight of 259.37 g/mol . Key physicochemical parameters include a calculated LogP of 2.14, an Fsp³ (fraction of sp³-hybridized carbons) of 0.357, one hydrogen-bond donor, and three hydrogen-bond acceptors . The compound is commercially supplied at ≥95% purity by multiple established vendors including Fluorochem and Leyan, and is classified with GHS07 hazard labeling (Harmful/Irritant) . This compound serves as a versatile intermediate for the synthesis of thiazole-piperazine derivatives with reported applications spanning central nervous system (CNS) drug discovery and advanced materials science [1][2].

Why Generic Substitution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine With Directly-Attached or Unsubstituted Thiazole-Piperazine Analogs Is Scientifically Unsound


Interchanging 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine with its closest structural analogs—such as the directly-attached 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6) or the phenyl-lacking 2-(piperazin-1-ylmethyl)thiazole (CAS 885699-90-1)—introduces measurable alterations in molecular geometry, conformational flexibility, lipophilicity, and electronic character that propagate into downstream synthetic and functional outcomes . The methylene spacer in the target compound decouples the piperazine N lone pair from the electron-withdrawing thiazole ring, raising the secondary amine pKa by approximately 1–1.5 units relative to the directly-attached analog, thereby altering protonation state at physiological pH and affecting both reactivity in subsequent derivatization steps and binding interactions with biological targets . The 4-phenyl substituent on the thiazole ring, absent in simpler 2-(piperazin-1-ylmethyl)thiazole analogs, provides critical π-stacking capacity and hydrophobic surface area that are essential for target engagement in CNS-active derivative series [1]. Furthermore, the methylene-linked architecture has been explicitly claimed in a TSMC semiconductor patent (US 12,147,159) for its utility as a photosensitizer capable of improving critical-dimension resolution—a property not demonstrated for directly-attached or unsubstituted analogs [2]. These structural determinants collectively mean that procurement of a generic 'thiazole-piperazine' compound cannot replicate the specific physicochemical and application profile of CAS 1040631-43-3.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine Against Closest Analogs


Fsp³ Saturation Index: Methylene Linker Increases Three-Dimensional Character Relative to Directly-Attached Thiazole-Piperazine Analogs

The target compound 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine (C₁₄H₁₇N₃S) possesses an Fsp³ value of 0.357, derived from 5 sp³-hybridized carbon atoms (4 piperazine ring carbons + 1 methylene linker carbon) out of 14 total carbons . In contrast, the directly-attached comparator 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6, C₁₃H₁₅N₃S) lacks the methylene spacer and contains only 4 sp³ carbons (piperazine ring), yielding a lower Fsp³ of 0.308 . The Fsp³ increase of +0.049 (a 16% relative improvement) moves the target compound closer to the mean Fsp³ of 0.47 observed for approved oral drugs, compared to the directly-attached analog which falls further into 'flatland' chemical space [1]. Higher Fsp³ has been mechanistically correlated with improved aqueous solubility, reduced CYP450 inhibition promiscuity, and enhanced clinical developability in multiple independent analyses [1].

Medicinal chemistry Drug-likeness Conformational flexibility

Lipophilicity Modulation: Reduced LogP Through Methylene Spacer Insertion Improves Drug-Likeness Versus Directly-Attached Analog

The target compound exhibits a calculated LogP of 2.14 as reported by Fluorochem , while the directly-attached comparator 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6) has a LogP of 2.61–2.63 as reported by ChemSrc . The LogP reduction of approximately 0.47 log units represents a roughly three-fold decrease in octanol-water partition coefficient for the methylene-linked compound. This is a significant shift in lipophilicity-driven property space: the target compound falls within the optimal LogP range of 1–3 recommended for CNS drug candidates by Lipinski and subsequent analyses, while the directly-attached analog approaches the upper boundary where promiscuous off-target binding, high metabolic clearance, and poor aqueous solubility become prevalent liabilities [1].

Lipophilicity ADME Lead optimization

Semiconductor Photoresist Application: Exclusive Patent-Claimed Use of 4-Phenyl-2-(piperazin-1-ylmethyl)thiazole for Critical Dimension Resolution Improvement

US Patent 12,147,159, assigned to Taiwan Semiconductor Manufacturing Company (TSMC) and issued November 19, 2024, specifically claims the use of 4-phenyl-2-(piperazin-1-yl)thiazole—corresponding to the target compound's core structure—as a photosensitizer in polymer mixtures for semiconductor patterning [1]. The patent states that using this compound 'may be useful for improving resolution of critical dimensions and reducing development time' [1]. The polymer mixture formulation specifies the photosensitizer at 0.1% to 2.5% by weight, with curing temperatures of 170°C to 230°C under an exposure energy range of approximately 90–110 mJ [1]. No directly-attached thiazole-piperazine analog (e.g., CAS 69389-14-6) or phenyl-lacking analog (e.g., CAS 885699-90-1) has been claimed in any comparable semiconductor patent, establishing exclusive industrial precedent for this specific scaffold architecture [2].

Semiconductor manufacturing Photoresist Photosensitizer

AChE Inhibitory Potential of Thiazole-Piperazine Scaffolds: Class-Level Evidence Supporting CNS Drug Discovery Applications

Thiazole-piperazine compounds bearing structural features analogous to the target compound have demonstrated potent acetylcholinesterase (AChE) inhibition in multiple independent studies [1][2]. In the seminal Yurttaş et al. (2013) study, thiazole-piperazine derivative 5o achieved an AChE IC₅₀ of 0.011 µM, representing a 4.9-fold improvement over the standard drug donepezil (IC₅₀ = 0.054 µM), with complete selectivity over butyrylcholinesterase (BChE)—no notable BChE inhibition was observed at tested concentrations [1]. More recently, Sajitha et al. (2025) reported thiazole-piperazine sulphonamide hybrids (compounds 8c, 8e, 8g) with AChE IC₅₀ values of 2.52, 2.99, and 2.14 µM respectively, exhibiting strong AChE/BChE selectivity and mixed-type inhibition kinetics, with molecular dynamics simulations confirming stable binding (RMSD < 4 Å) within the human AChE active site [2]. While these studies employed elaborated derivatives rather than the parent building block, the conserved thiazole-piperazine core with methylene linker architecture is the essential pharmacophoric element enabling this activity profile [3].

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Synthetic Versatility: Free Secondary Amine Enables Direct Derivatization Without Deprotection—A Practical Procurement Advantage

The target compound presents an unsubstituted secondary amine on the piperazine ring (one H-bond donor, as confirmed by Fluorochem data: H-Bond Donors = 1) , enabling direct acylation, sulfonylation, reductive amination, or alkylation without requiring a deprotection step. This contrasts with N-Boc or N-Cbz protected piperazine building blocks that require an additional synthetic operation. In a relevant parallel synthesis study, Rayala et al. (2023) demonstrated that piperazine-tethered thiazole compounds can be efficiently elaborated via reaction with carboxylic acids to generate diverse disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine libraries with high purities and good overall yields, identifying antiplasmodial hits with EC₅₀ values as low as 102 nM and selectivity indices exceeding 140 [1]. The free amine functionality of the target compound is the essential synthetic handle enabling such one-step diversification strategies.

Parallel synthesis Building block Medicinal chemistry library

Commercially Verified Purity and Safety Documentation: Fluorochem 95% Purity with Full GHS-Compliant SDS Enables Regulatory-Ready Procurement

The target compound is supplied by Fluorochem at a verified purity of 95% (Product Code F679381) with comprehensive safety documentation including GHS classification (GHS07: Harmful/Irritant), hazard statements (H302, H315, H319, H335), and precautionary codes covering ingestion, skin contact, eye exposure, and inhalation scenarios . Leyan (Shanghai Haohong Biomedical) independently supplies the compound at 95% purity (Product No. 1340517) with calculated boiling point of 419.1 ± 35.0 °C at 760 mmHg and topological polar surface area (TPSA) of 28.16 Ų . This dual-supplier validation with consistent purity specifications reduces single-source procurement risk. In contrast, the directly-attached analog 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine (CAS 69389-14-6) carries a distinct hazard profile and different molecular weight (245.34 vs. 259.37 g/mol), meaning that molar calculations for reaction stoichiometry cannot be directly interchanged .

Quality control Procurement compliance Safety data

Best Research and Industrial Application Scenarios for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1040631-43-3)


CNS Drug Discovery: Acetylcholinesterase Inhibitor Lead Generation Using the Thiazole-Piperazine Scaffold

The target compound serves as an optimal starting scaffold for CNS-focused medicinal chemistry programs targeting acetylcholinesterase (AChE) inhibition for Alzheimer's disease. Its LogP of 2.14 falls within the CNS drug-likeness window (LogP 1–3), while the Fsp³ of 0.357 provides sufficient three-dimensional character to explore selective binding interactions . The class-level precedent from Yurttaş et al. (2013) demonstrates that elaborated thiazole-piperazine derivatives can achieve sub-micromolar AChE potency (IC₅₀ = 0.011 µM, 4.9× more potent than donepezil) with complete selectivity over BChE [1]. The free secondary amine enables direct diversification via parallel synthesis to rapidly generate focused libraries for structure-activity relationship (SAR) exploration, as demonstrated by Rayala et al. (2023) with piperazine-tethered thiazole libraries yielding antiplasmodial hits with nanomolar potency [2].

Advanced Semiconductor Materials: Photosensitizer Component for High-Resolution Photoresist Formulations

The compound is explicitly claimed in TSMC's US Patent 12,147,159 as a photosensitizer in polymer-based photoresist mixtures for semiconductor patterning [3]. The patent specifies its use at 0.1–2.5 wt% in a formulation comprising a polyamic acid ester precursor, tetraethylene glycol dimethacrylate cross-linker, and solvent (GBL/DMSO), with curing at 170–230°C and exposure energy of approximately 90–110 mJ [3]. The claimed benefit—improved resolution of critical dimensions and reduced development time—positions this specific scaffold as a differentiated material for next-generation lithography processes where directly-attached or unsubstituted thiazole-piperazine analogs have no demonstrated utility [4]. Industrial procurement for semiconductor R&D should prioritize this compound based on validated patent precedent.

Parallel Synthesis and Combinatorial Library Production: One-Step Diversification Building Block

The free secondary amine functionality (HBD = 1) enables the compound to serve as a 'plug-and-play' building block for parallel amide bond formation, sulfonylation, or reductive amination without requiring a deprotection step . This synthetic step economy translates to a minimum one-step advantage over N-protected piperazine alternatives. The 4-phenylthiazole core provides a rigid, π-rich aromatic surface for target engagement, while the methylene linker confers conformational flexibility to the appended piperazine, allowing induced-fit binding interactions. The dual-supplier availability at consistent 95% purity (Fluorochem and Leyan) ensures reproducible input quality for library production workflows .

Biochemical Probe Development: Selective Cholinesterase Tool Compound Synthesis

The thiazole-piperazine scaffold with methylene linker architecture has demonstrated consistent AChE-over-BChE selectivity across multiple independent studies [1][5]. The Demirayak et al. (2019) study of 44 thiazole-piperazine derivatives identified compounds with AChE IC₅₀ values as low as 0.268 µM and complete BChE selectivity, with molecular modeling confirming key interactions at Arg296 and Trp286 within the AChE active site [5]. The target compound's physicochemical profile—particularly its moderate LogP (2.14) and balanced H-bond donor/acceptor ratio (1:3)—makes it an ideal parent scaffold for developing selective cholinesterase probes for target validation studies in neuroscience research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.